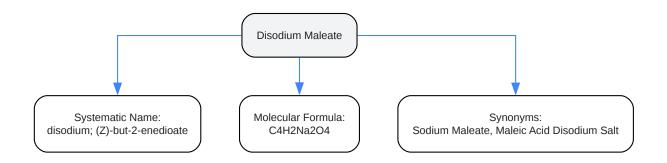


disodium maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disodium Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides an in-depth overview of **disodium maleate**, covering its chemical structure, physicochemical properties, synthesis, and key biological activities. The information is intended to support research, development, and quality control applications.

Chemical Structure and Identification

Disodium maleate is the sodium salt of maleic acid, a dicarboxylic acid. Its systematic IUPAC name is disodium (Z)-but-2-enedioate, which indicates the cis configuration of the carboxylate groups across the carbon-carbon double bond.[1][2] The molecule consists of a four-carbon backbone with a double bond between the second and third carbon atoms.[1] Each of the terminal carbons is attached to a carboxylate group, which ionically bonds with a sodium cation.[1]

Below is a diagram representing the logical relationship of its nomenclature and chemical formula.

Click to download full resolution via product page

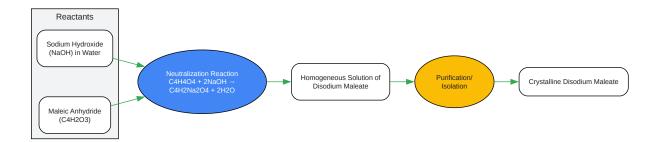
Caption: Nomenclature and Formula of **Disodium Maleate**.

Physicochemical Properties

Disodium maleate is typically a white crystalline powder that is soluble in water.[1] Its properties make it suitable for various applications, including as a buffering agent and an excipient in pharmaceutical formulations.[1]

Property	Value	References
Molecular Formula	C4H2Na2O4	[1][2][3]
Molecular Weight	160.04 g/mol	[1][2]
Exact Mass	159.97484710 Da	[1][2]
Appearance	White crystalline powder	[1][4]
Density	1.3 - 1.499 g/cm ³	[1][3][5]
Melting Point	>250 °C	[6]
Solubility	Soluble in water	[1]
pH (50 g/L solution at 25°C)	7.0 - 9.0	[1][3]
pKa (of parent maleic acid)	pKa1 ≈ 1.9, pKa2 ≈ 6.2	[1]

Experimental Protocols


Synthesis via Neutralization

The most common laboratory and industrial synthesis of **disodium maleate** involves the neutralization of maleic acid or its anhydride with a sodium base, such as sodium hydroxide.[1] [7]

Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 9.8 parts by weight of maleic anhydride in 100 parts by weight of deionized water.
- Neutralization: Slowly add 8.0 parts by weight of sodium hydroxide to the maleic anhydride solution while stirring continuously.[7] The reaction is exothermic, and the temperature should be monitored.
- Completion: Stir the resulting homogeneous solution until the reaction is complete and the solution has cooled to room temperature.[7]
- Isolation (Optional): The product can be purified through recrystallization from the aqueous solution or the water can be removed using a rotary evaporator to obtain a white powder.[1] [7]

The workflow for this synthesis is illustrated below.

Click to download full resolution via product page

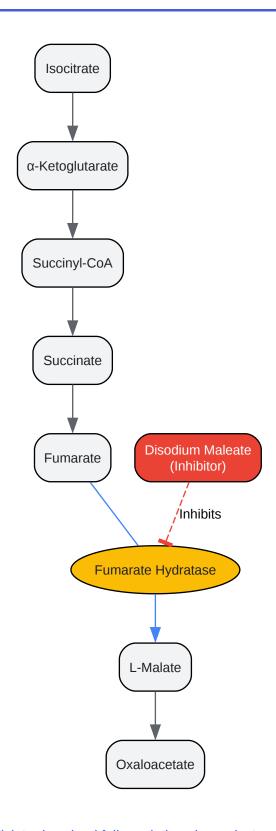
Caption: Synthesis Workflow for **Disodium Maleate**.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity and quantifying **disodium maleate** in a sample. The following is a representative protocol adaptable for this purpose.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH adjusted to 6.0) and methanol. The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210-220 nm.
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of the disodium maleate sample in the mobile phase to create a stock solution.
 - Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
 - Prepare the unknown sample by dissolving it in the mobile phase to a concentration within the calibration range.
- Data Analysis:
 - Inject the standards and the sample onto the HPLC system.


- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **disodium maleate** in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Disodium maleate is recognized for its ability to act as an inhibitor of fumarate hydratase, an essential enzyme in the Krebs cycle (also known as the citric acid cycle).[1] This cycle is a central metabolic pathway for cellular respiration. By inhibiting fumarate hydratase, **disodium maleate** prevents the conversion of fumarate to L-malate. This disruption can have significant effects on cellular metabolism and energy production.[1] This inhibitory property is being investigated in cancer research, as altering the Krebs cycle may impact the growth of cancer cells.[1]

The diagram below illustrates the inhibitory action of **disodium maleate** on the Krebs cycle.

Click to download full resolution via product page

Caption: Inhibition of Fumarate Hydratase in the Krebs Cycle.

Safety and Handling

Disodium maleate may cause skin, eye, and respiratory tract irritation.[2][4][5] It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][8] Avoid creating dust when handling the powder.[3][8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5] Store in a cool, dry place in a tightly sealed container.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Disodium maleate | 371-47-1 [smolecule.com]
- 2. Maleic acid, disodium salt | C4H2Na2O4 | CID 6364608 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Disodium maleate [chembk.com]
- 6. gelest.com [gelest.com]
- 7. prepchem.com [prepchem.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [disodium maleate chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238016#disodium-maleate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com